Kazinol B
Overview
Description
Kazinol B is a prenylated flavan with a dimethyl pyrane ring . It is an inhibitor of nitric oxide (NO) production . Kazinol B improves insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation . It has potential for diabetes mellitus research .
Synthesis Analysis
Kazinol B is an isoprenylated flavan derived from Broussonetia kazinoki Sieb . It has been used in folk medicine . More detailed information about its synthesis is not available in the retrieved sources.Molecular Structure Analysis
The molecular weight of Kazinol B is 392.49 . Its molecular formula is C25H28O4 . The exact mass is 392.19876 .Chemical Reactions Analysis
Kazinol B shows no toxicity to adipocytes in 3T3-L1 cells . It dose-dependently increases lipid accumulation by 2.4-fold (at 20 μM) treatment as compared with MDI-treated cells . More detailed information about its chemical reactions is not available in the retrieved sources.Scientific Research Applications
Cardioprotection
Kazinol B has been shown to protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signaling pathway. This suggests its potential as a promising drug candidate for managing ischemic cardiac disorders (Zhang et al., 2023).
Insulin Sensitivity and Diabetes Mellitus
In 3T3-L1 adipocytes, Kazinol B improved insulin sensitivity by enhancing glucose uptake via the insulin-Akt signaling pathway and AMPK activation, suggesting its potential as a therapeutic candidate for diabetes mellitus (Lee et al., 2016).
Anticancer Effects
Kazinol C was found to activate AMP-activated protein kinase (AMPK) to induce antitumorigenic effects in HT-29 colon cancer cells, highlighting AMPK as a critical regulator of kazinol C-mediated cancer cell apoptosis and inhibition of migration (Kim et al., 2015).
Anti-inflammatory and Immunomodulatory Effects
Kazinol B has demonstrated inhibition of nitric oxide production in LPS-activated macrophages, indicating its potential as an anti-inflammatory agent (Ryu et al., 2003).
Antioxidant and Skin Protective Effects
Kazinol B and other compounds from Broussonetia kazinoki have shown potential in treating atopic dermatitis and other skin conditions by modulating immune responses and providing antioxidant effects. This is supported by studies demonstrating the suppression of AD-like skin lesions and the down-regulation of plasma IgE and IL-4 levels in treated models (Lee et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBHDIGHKHWKC-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244170 | |
Record name | Kazinol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kazinol B | |
CAS RN |
99624-27-8 | |
Record name | Kazinol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kazinol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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